4-(Bromomethyl)-2-methyl-1,3-benzoxazole
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Overview
Description
4-(Bromomethyl)-2-methyl-1,3-benzoxazole is a heterocyclic organic compound that features a benzoxazole ring substituted with a bromomethyl group at the fourth position and a methyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)-2-methyl-1,3-benzoxazole typically involves the bromination of 2-methyl-1,3-benzoxazole. One common method is the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved safety. The process involves the continuous mixing of the starting materials and brominating agent in a solvent, followed by reaction in a temperature-controlled reactor .
Types of Reactions:
Substitution Reactions: The bromomethyl group in this compound can undergo nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoxazole carboxylic acids or aldehydes under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azido, thio, or alkoxy derivatives of benzoxazole.
Oxidation Products: Oxidation typically yields benzoxazole carboxylic acids or aldehydes.
Scientific Research Applications
4-(Bromomethyl)-2-methyl-1,3-benzoxazole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Materials Science: The compound is used in the development of advanced materials, such as polymers and resins, due to its ability to undergo polymerization reactions.
Chemical Biology: It is employed in the synthesis of fluorescent probes and other bioactive molecules for studying biological processes.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-2-methyl-1,3-benzoxazole depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific molecular targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modification of their activity .
Comparison with Similar Compounds
2-Methyl-1,3-benzoxazole: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
4-Methyl-2-methyl-1,3-benzoxazole: Similar structure but with a methyl group instead of a bromomethyl group, leading to different reactivity and applications.
4-(Chloromethyl)-2-methyl-1,3-benzoxazole: Similar to 4-(Bromomethyl)-2-methyl-1,3-benzoxazole but with a chloromethyl group, which has different reactivity due to the nature of the halogen.
Uniqueness: this compound is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives through nucleophilic substitution reactions. This makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C9H8BrNO |
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Molecular Weight |
226.07 g/mol |
IUPAC Name |
4-(bromomethyl)-2-methyl-1,3-benzoxazole |
InChI |
InChI=1S/C9H8BrNO/c1-6-11-9-7(5-10)3-2-4-8(9)12-6/h2-4H,5H2,1H3 |
InChI Key |
CIQLGHDUQHMTPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC=C2O1)CBr |
Origin of Product |
United States |
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